molecular formula C10H12BrFO2 B13915056 4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene

4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene

Cat. No.: B13915056
M. Wt: 263.10 g/mol
InChI Key: KGNLQHDMAVBDPW-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene is an organic compound with a complex structure that includes a bromine atom, a fluorine-containing alkyl chain, and a methoxy group attached to a benzene ring

Preparation Methods

The synthesis of 4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene typically involves multiple steps. One common method includes the nucleophilic substitution reaction where 4-bromo-2-nitrobenzene is reacted with 3-fluoropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction and methylation to obtain the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often use automated systems and continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group in intermediates can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methoxy group, contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and influence the activity of enzymes or receptors.

Comparison with Similar Compounds

4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene can be compared with other similar compounds such as:

    4-Bromo-2-(3-fluoropropoxy)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

    4-Bromo-2-(3-fluoropropoxy)anisole: Similar structure but with an anisole group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

4-bromo-2-(3-fluoropropoxy)-1-methoxybenzene

InChI

InChI=1S/C10H12BrFO2/c1-13-9-4-3-8(11)7-10(9)14-6-2-5-12/h3-4,7H,2,5-6H2,1H3

InChI Key

KGNLQHDMAVBDPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCCCF

Origin of Product

United States

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